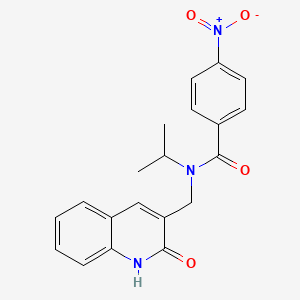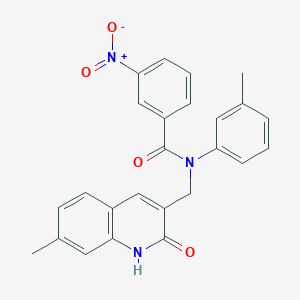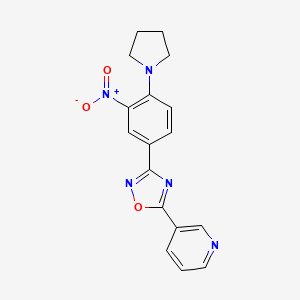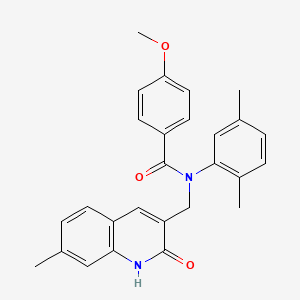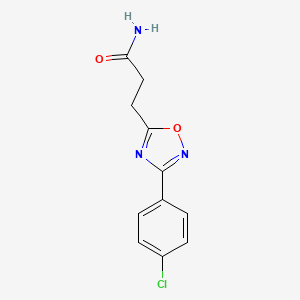
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic benefits in Alzheimer's disease (AD). It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies investigating its mechanism of action and potential applications in treating AD.
作用機序
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide works by binding to the receptor for advanced glycation end products (RAGE), a cell surface protein that plays a key role in the inflammatory response and Aβ aggregation in AD. By blocking RAGE, this compound can reduce the accumulation of Aβ and inflammation in the brain, thereby slowing the progression of AD.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the levels of Aβ in the brain and improve cognitive function in animal models of AD. Additionally, this compound has been shown to reduce inflammation in the brain and protect against neuronal damage.
実験室実験の利点と制限
One advantage of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is its specificity for RAGE, which reduces the risk of off-target effects. However, this compound has also been shown to have limited efficacy in clinical trials, possibly due to its inability to penetrate the blood-brain barrier and reach its target in the brain.
将来の方向性
For research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide include developing more effective delivery methods to improve its ability to penetrate the blood-brain barrier and reach its target in the brain. Additionally, studies are needed to investigate the long-term safety and efficacy of this compound in humans, as well as its potential use in combination with other AD therapies.
合成法
The synthesis of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide involves several steps, starting with the reaction of 2-hydroxy-3-nitrobenzaldehyde with tert-butylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the amine intermediate, which is subsequently reacted with isopropyl chloroacetate to form the ester. Finally, the ester is hydrolyzed with sodium hydroxide to yield this compound in its final form.
科学的研究の応用
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential therapeutic benefits in AD, a neurodegenerative disorder characterized by the accumulation of amyloid beta (Aβ) plaques and neurofibrillary tangles in the brain. Studies have shown that this compound can inhibit the aggregation of Aβ and reduce inflammation in the brain, two key pathological features of AD.
特性
IUPAC Name |
4-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-16(2)26(23(28)17-10-12-20(13-11-17)24(3,4)5)15-19-14-18-8-6-7-9-21(18)25-22(19)27/h6-14,16H,15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHWSGXUPYIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


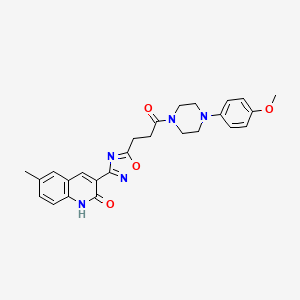
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)
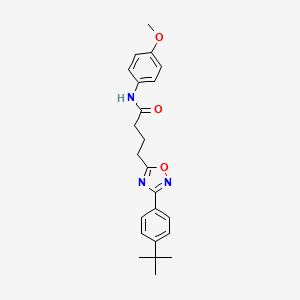

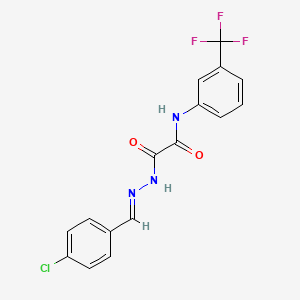
![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
